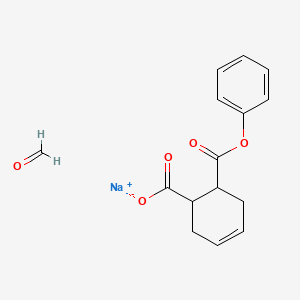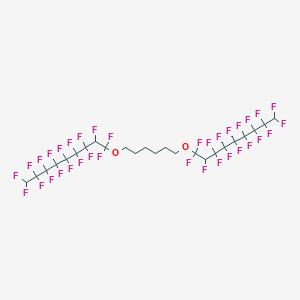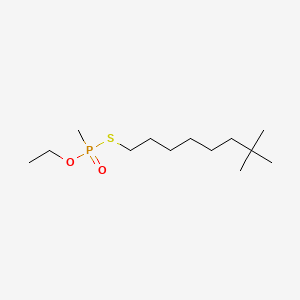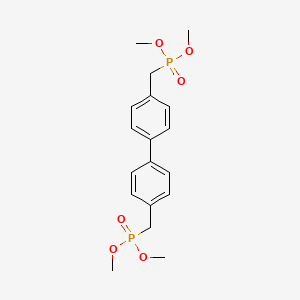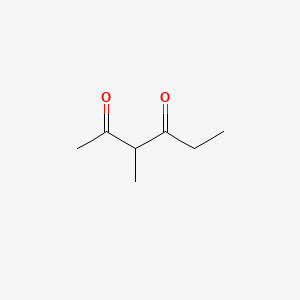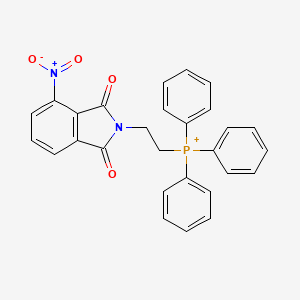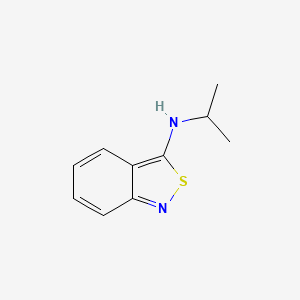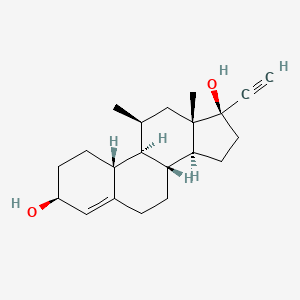
Metynodiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metynodiol, also known as 11β-methyl-19-norpregn-4-en-20-yne-3β,17α-diol, is a steroidal progestin belonging to the 19-nortestosterone group. It was synthesized in the 1960s but was never marketed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Metynodiol is synthesized through a series of chemical reactions starting from 19-nortestosterone derivatives. The synthesis involves the introduction of an ethynyl group at the 17α position and a methyl group at the 11β position. The reaction conditions typically include the use of strong bases and organic solvents to facilitate the addition of these functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. This would include the use of high-purity reagents, controlled reaction environments, and purification techniques such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Metynodiol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce saturated alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormonal therapies and contraceptives.
Mecanismo De Acción
Metynodiol exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include various enzymes and proteins involved in hormone regulation and reproductive processes .
Comparación Con Compuestos Similares
Etynodiol: Another steroidal progestin with similar structural features but different pharmacological properties.
Norethisterone: A widely used progestin in hormonal therapies.
Levonorgestrel: A potent progestin used in contraceptives.
Uniqueness: Metynodiol is unique due to its specific structural modifications, such as the 11β-methyl and 17α-ethynyl groups, which confer distinct pharmacological properties compared to other progestins. These modifications influence its binding affinity to progesterone receptors and its metabolic stability .
Propiedades
Número CAS |
23163-42-0 |
|---|---|
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,11S,13S,14S,17R)-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,11,13,15-19,22-23H,5-10,12H2,2-3H3/t13-,15-,16-,17-,18-,19+,20-,21-/m0/s1 |
Clave InChI |
DLTWUXUDIFVVOM-OSFPVTNASA-N |
SMILES isomérico |
C[C@H]1C[C@]2([C@@H](CC[C@]2(C#C)O)[C@H]3[C@H]1[C@H]4CC[C@@H](C=C4CC3)O)C |
SMILES canónico |
CC1CC2(C(CCC2(C#C)O)C3C1C4CCC(C=C4CC3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



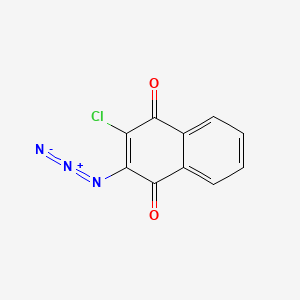
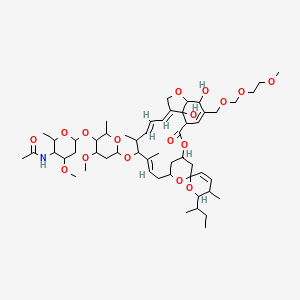
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)

